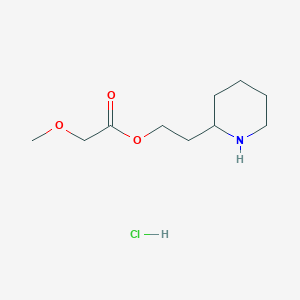

2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Vue d'ensemble

Description

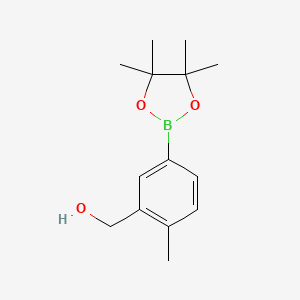

2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H20ClNO3 . The compound has a molecular weight of 237.72 g/mol .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Applications De Recherche Scientifique

Protective Effects in Bronchial Hyperreactivity

- UCB JO28, a derivative of diphenylmethylene piperidine, has been found to exhibit spasmolytic properties, particularly in the bronchi. This compound has demonstrated effectiveness in protecting against histamine and methacholine-induced bronchospasm in asthmatic patients, suggesting its potential use in treating respiratory conditions (Maesen, Smeets, Baltes, & Rihoux, 2004).

Acetylcholinesterase Inhibition

- 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, another related compound, acts as a reversible inhibitor of acetylcholinesterase (AChE). Despite its in vitro activity, in vivo studies in mice demonstrated uniform regional brain distribution, which does not make it a good candidate for imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Analytical Determination in Pharmacological Studies

- Gas chromatographic-mass fragmentographic methods have been developed to determine 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride and its metabolites in plasma and urine. This approach is valuable for basic and clinical pharmacological studies, indicating the utility of these compounds in medical research (Marunaka, Umeno, Minami, Matsushima, Maniwa, Yoshida, & Nagamachi, 1987).

In Vivo Radioligand for Acetylcholinesterase

- The synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase have been explored. This compound, though active as an AChE inhibitor, showed limitations for in vivo imaging studies in the mammalian brain due to its uniform regional brain distribution (Brown-Proctor et al., 1999).

Analgesic Activity

- A series of 3-methyl-4-(N-phenyl amido)piperidines with a methoxyacetamide pharmacophore exhibited significant analgesic potency and short duration of action, indicating their potential as pain relievers in medical applications (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).

Selective Estrogen Receptor Modulator

- Raloxifene, a selective estrogen receptor modulator (SERM), and its derivatives, including those with a piperidinyl ethoxy group, have shown potential in treating conditions like osteoporosis and breast cancer. These compounds display estrogen agonist-like actions on bone tissues and serum lipids while being potent estrogen antagonists in breast and uterus (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).

Propriétés

IUPAC Name |

2-piperidin-2-ylethyl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVDVQAQBMZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)

![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)

![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)

![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)

![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)

![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)

![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)